Disilyl acetylene
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Overview
Description
. This compound is characterized by the presence of a triple bond between two carbon atoms, each bonded to a silicon atom. Disilyl acetylene is of significant interest in the field of organosilicon chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disilyl acetylene can be synthesized through various methods. One common approach involves the reaction of disilane with acetylene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, play a crucial role in determining the yield and purity of this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced using similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Disilyl acetylene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into disilane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone (O₃) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides and alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Disilanols and disiloxanes.
Reduction: Disilane derivatives.
Substitution: Substituted disilanes.
Scientific Research Applications
Disilyl acetylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: this compound derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound derivatives.
Industry: this compound is used in the production of advanced materials, including semiconductors and coatings.
Mechanism of Action
The mechanism of action of disilyl acetylene involves its ability to participate in various chemical reactions due to the presence of the reactive triple bond and silicon atoms. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the triple bond can react with oxidizing agents to form new silicon-oxygen bonds .
Comparison with Similar Compounds
Disilyl acetylene can be compared with other silicon-containing compounds, such as:
Disilanes: Compounds with two silicon atoms bonded together.
Disiloxanes: Compounds with silicon-oxygen-silicon linkages.
Disilanols: Compounds with silicon-hydroxyl groups.
Uniqueness: this compound is unique due to the presence of the triple bond between carbon atoms, which imparts distinct reactivity and properties compared to other silicon-containing compounds .
Properties
IUPAC Name |
2-silylethynylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Si2/c3-1-2-4/h3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDJMJLBNOBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#C[SiH3])[SiH3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-76-4 |
Source
|
Record name | Disilyl acetylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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